

Thermodynamic Stability & Synthetic Control of Pyrazole-Substituted Cyclopentanols

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Compound of Interest

Compound Name: 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol
CAS No.: 1184026-97-8
Cat. No.: B2844845

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Executive Summary: The Scaffold Paradox

In modern drug discovery, the fusion of a pyrazole ring with a cyclopentanol core represents a privileged scaffold, frequently observed in Janus kinase (JAK) inhibitors, analgesics, and allosteric modulators. This structural motif offers a unique balance: the pyrazole serves as a robust hydrogen bond acceptor/donor (bioisostere for amide/urea), while the cyclopentane ring provides a rigid vector for orienting pharmacophores.

However, this scaffold presents a thermodynamic paradox. While steric repulsion typically dictates a trans-preference in 1,2-disubstituted cycloalkanes, the presence of the hydroxyl group and the pyrazole nitrogen allows for strong Intramolecular Hydrogen Bonding (IMHB). This guide details the thermodynamic drivers governing these systems and provides validated protocols for their synthesis, characterization, and stabilization.

Thermodynamic Landscape: Sterics vs. Electronics

The stability of 2-(1H-pyrazol-1-yl)cyclopentan-1-ol is governed by two opposing forces: Torsional Strain and Intramolecular Hydrogen Bonding (IMHB).

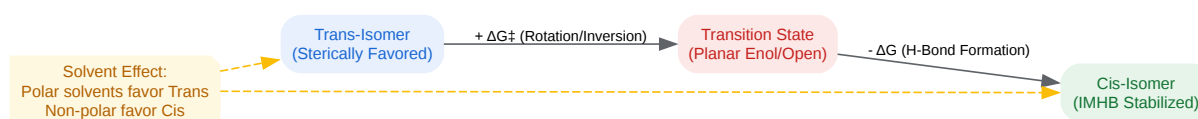
Conformational Analysis

Unlike cyclohexane, which adopts a stress-free chair conformation, cyclopentane exists in a dynamic equilibrium between "envelope" and "twist" conformations to relieve eclipsing strain.

- The Trans-Isomer (Kinetic/Steric Product): In the trans-1,2-isomer, the substituents (Pyrazole and -OH) are anti-periplanar. This minimizes steric clash but prevents the formation of a stabilizing hydrogen bond. In polar protic solvents (MeOH, Water), solvation shells stabilize the free hydroxyl and pyrazole lone pairs, making the trans-isomer energetically favorable.
- The Cis-Isomer (Thermodynamic/IMHB Product): In the cis-1,2-isomer, the substituents are syn-clinal. While this introduces torsional strain (eclipsing interaction), it brings the hydroxyl proton (donor) and the Pyrazole-N2 (acceptor) into proximity (approx. 2.8 Å). In non-polar solvents (CHCl₃, Toluene) or the hydrophobic pocket of an enzyme, this IMHB can stabilize the cis-isomer by 2–4 kcal/mol, often overriding steric repulsion.

Energy Profile Visualization

The following diagram illustrates the energetic relationship between the isomers and the transition state required for epimerization.



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Figure 1: Reaction coordinate diagram showing the interplay between steric stability (Trans) and electronic stabilization (Cis).

Synthetic Methodologies & Stereocontrol

Controlling the stereochemistry of this scaffold requires selecting the correct entry point. The two primary routes rely on Nucleophilic Opening (giving trans) and Stereoinversion (giving cis).

Route A: Epoxide Opening (The Trans Pathway)

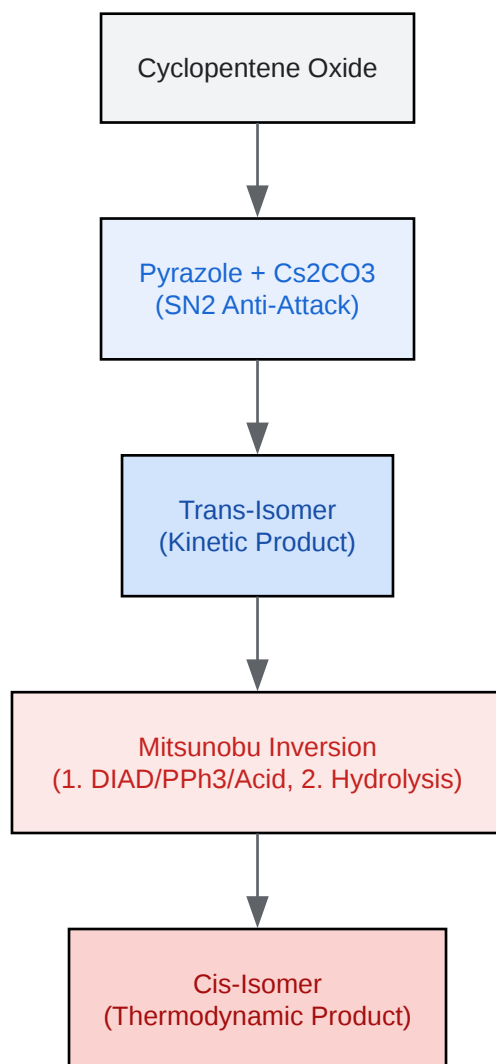
The most robust method for accessing the scaffold is the nucleophilic attack of pyrazole on cyclopentene oxide.

- Mechanism: SN2 attack.
- Stereochemistry: Strictly anti-addition.
- Protocol:
 - Dissolve cyclopentene oxide (1.0 eq) and pyrazole (1.2 eq) in Acetonitrile.
 - Add Cs₂CO₃ (2.0 eq) as a base.
 - Heat to reflux (80°C) for 12 hours.
 - Result: Exclusive formation of trans-2-(1H-pyrazol-1-yl)cyclopentan-1-ol.

Route B: Mitsunobu Inversion (The Cis Pathway)

To access the cis-isomer, one must invert the stereocenter of the trans-alcohol.

- Mechanism: SN2 displacement of an activated phosphonium intermediate.
- Protocol:
 - Start with trans-2-(1H-pyrazol-1-yl)cyclopentan-1-ol.
 - Dissolve in dry THF with Triphenylphosphine (PPh₃, 1.5 eq) and p-Nitrobenzoic acid (1.5 eq).
 - Add DIAD (Diisopropyl azodicarboxylate) dropwise at 0°C.
 - Hydrolyze the resulting ester (LiOH/THF/H₂O) to yield the cis-alcohol.



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Figure 2: Synthetic workflow for accessing both stereoisomers with high fidelity.

Experimental Validation Protocols

Trustworthiness in chemical biology comes from rigorous characterization. The following protocols allow you to determine the stability profile of your specific analog.

NMR Titration (Detecting IMHB)

To confirm if the cis-isomer is stabilized by hydrogen bonding, perform a DMSO-d₆ titration.

- Preparation: Dissolve 5 mg of the cis-isomer in 0.6 mL CDCl₃ (non-polar).

- Titration: Sequentially add 10 μ L aliquots of DMSO-d₆ (strong H-bond acceptor).
- Observation: Monitor the chemical shift of the -OH proton.
 - Strong Shift (>1 ppm): Indicates the initial H-bond was weak or intermolecular.
 - Minimal Shift (<0.2 ppm): Indicates a strong, "locked" Intramolecular Hydrogen Bond (IMHB) that resists solvent disruption.

Epimerization Equilibrium Study

Determine the thermodynamic preference of your specific substituted pyrazole.

- Setup: Prepare 0.1 M solutions of pure trans-isomer in three solvents: Toluene-d₈, CDCl₃, and Methanol-d₄.
- Catalyst: Add 10 mol% Aluminum Isopropoxide (Al(OiPr)₃) to facilitate Oppenauer-type equilibration (reversible oxidation/reduction).
- Analysis: Heat to 60°C and monitor by ¹H NMR every 4 hours until the ratio of cis:trans stabilizes.
- Data Interpretation:
 - High Cis ratio in Toluene = IMHB dominant.
 - High Trans ratio in MeOH = Sterics/Solvation dominant.

Summary of Stability Factors

Factor	Effect on Cis-Isomer	Effect on Trans-Isomer	Dominant Condition
Steric Bulk	Destabilizing (Eclipsing)	Stabilizing (Anti-periplanar)	Large substituents on Pyrazole C5
Solvent Polarity	Neutral	Stabilizing (Solvation)	Water, Methanol, DMSO
H-Bonding	Highly Stabilizing (IMHB)	Non-existent	Non-polar solvents, Protein pockets
Temperature	Entropically unfavored	Entropically favored	High temp favors trans

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